molecular formula C21H17N3S B6421953 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline CAS No. 380455-12-9

2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6421953
CAS No.: 380455-12-9
M. Wt: 343.4 g/mol
InChI Key: CAUKDQAEFAFFOK-UHFFFAOYSA-N
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Description

2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline is a high-purity synthetic compound designed for advanced chemical and pharmacological research . This multifunctional agent is primarily investigated for its potent antitumor properties. Its core mechanism involves selective inhibition of key enzymes in the folate-dependent one-carbon metabolism pathway, specifically glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are critical for de novo purine nucleotide biosynthesis . Furthermore, it demonstrates remarkable tumor selectivity by utilizing folate receptors (FRs α and β) for cellular uptake, a pathway overexpressed in many cancers, while showing minimal activity via the ubiquitous reduced folate carrier (RFC) . This FR-targeting capability makes it a promising candidate for developing selective therapies against FR-positive malignancies, such as certain ovarian, breast, and renal cancers . Beyond its primary anticancer applications, the integrated 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known to confer a wide range of bioactivities, including potential neuroprotective effects via free radical scavenging and modulation of excitotoxicity . Researchers value this compound for developing novel multitargeted agents to overcome drug resistance and for probing the complexities of one-carbon metabolism in disease models. This product is intended for research and development purposes strictly within a laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S/c1-2-7-16(8-3-1)19-12-18-20(22-14-23-21(18)25-19)24-11-10-15-6-4-5-9-17(15)13-24/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKDQAEFAFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Aminothiophene Intermediate

The Gewald reaction is pivotal for constructing the thiophene moiety. As demonstrated in the synthesis of thieno[2,3-d]pyrimidin-4-ones, ethyl acetoacetate or cyclohexanone reacts with cyanoacetamide and elemental sulfur in the presence of morpholine and DMF. This one-pot reaction yields 2-aminothiophene derivatives, which serve as precursors for pyrimidine ring formation. For the target compound, substitution with a phenyl group at position 6 necessitates the use of phenyl-containing aldehydes during cyclization.

Cyclization to Thieno[2,3-d]pyrimidin-4-one

Reaction of the 2-aminothiophene intermediate with aldehydes (e.g., benzaldehyde for phenyl substitution) in dry DMF under acidic conditions (HCl catalyst) generates thieno[2,3-d]pyrimidin-4-ones. For example, cyclohexanone-derived intermediates produce tetrahydrobenzo[ b]thiophene carboxamides, which are subsequently cyclized using sodium hydroxide in isopropanol.

Chlorination to 4-Chlorothieno[2,3-d]pyrimidine

The 4-hydroxypyrimidine derivatives are treated with phosphorus oxychloride (POCl₃) under reflux to yield 4-chlorothieno[2,3-d]pyrimidines. This step is critical for introducing a reactive leaving group, enabling nucleophilic substitution with the tetrahydroisoquinoline moiety.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for tetrahydroisoquinoline synthesis. Phenethylamides undergo cyclization in the presence of phosphoryl chloride (POCl₃) or other dehydrating agents to form 3,4-dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. Fluorinated analogs, as reported by Kiss et al., highlight the adaptability of this method for introducing substituents.

Functionalization at Position 2

Introducing a functional group at position 2 of the tetrahydroisoquinoline is essential for coupling. Methods include:

  • Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to install a bromine atom at position 2.

  • Lithiation : Directed ortho-lithiation with LDA or n-BuLi, followed by quenching with electrophiles (e.g., iodine or boronic esters).

Coupling Strategies for Thienopyrimidine-Tetrahydroisoquinoline Conjugation

Nucleophilic Aromatic Substitution

The 4-chlorothieno[2,3-d]pyrimidine reacts with the tetrahydroisoquinoline’s amine group under basic conditions. For example, morpholine derivatives have been successfully coupled using triethylamine (TEA) in ethanol-isopropanol mixtures at 80°C. Adapting this, the secondary amine of tetrahydroisoquinoline could displace the chloride, forming the desired bond.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling : If the tetrahydroisoquinoline bears a boronic ester at position 2 and the thienopyrimidine contains a halogen (e.g., bromine at position 4), palladium-catalyzed coupling can forge the C–C bond. This method is speculative but plausible given its widespread use in biaryl synthesis.

Buchwald-Hartwig Amination : For C–N bond formation, palladium catalysts (e.g., Pd₂(dba)₃) with ligands such as Xantphos could couple a brominated thienopyrimidine with the tetrahydroisoquinoline’s amine.

Optimization and Challenges

Regioselectivity in Cyclization

Controlling the site of pyrimidine ring closure is critical. The use of electron-withdrawing groups (e.g., cyano) on the thiophene directs cyclization to the desired [2,3-d] position.

Steric and Electronic Effects

Bulky substituents on the tetrahydroisoquinoline (e.g., phenyl groups) may hinder coupling efficiency. Polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) mitigate steric effects.

Purification and Characterization

Recrystallization from methanol or ethanol yields pure products. Spectral characterization (¹H NMR, IR, MS) confirms structure, while X-ray diffraction resolves stereochemistry, as seen in analogous compounds .

Chemical Reactions Analysis

Types of Reactions

2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit potent antitumor activities. For instance, a series of synthesized compounds showed comparable efficacy to doxorubicin against various human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colorectal cancer) . Compounds derived from thieno[2,3-d]pyrimidine structures have been noted for their ability to inhibit tumor growth through mechanisms that may involve the modulation of specific signaling pathways.

Neuropharmacological Potential

Research indicates that 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline may also have neuroprotective properties. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act by inhibiting neuroinflammatory processes or modulating neurotransmitter systems.

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer activity of various thieno[2,3-d]pyrimidine derivatives including the target compound against MCF-7 and HCT-116 cell lines. Results indicated that certain derivatives exhibited growth inhibition comparable to doxorubicin .
  • Neuroprotection : Preliminary studies suggest that compounds with similar structures have shown promise in models of neurodegeneration. They were found to reduce oxidative stress markers and improve cognitive function in animal models .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Tetrahydroisoquinoline Core

  • 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives: Compounds like 6,7-dimethoxy-substituted derivatives exhibit β-adrenoceptor activity, with weak agonistic/antagonistic effects depending on aryl substituents at the 1-position . In contrast, the absence of methoxy groups in the target compound suggests divergent receptor selectivity. Example: 2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c) shows potent bradycardic activity due to methoxy-enhanced hydrogen bonding .
  • 7-Substituted 6-Tetrazolyl Derivatives: Substitution at the 7-position with tetrazolyl and cycloaliphatic amino groups (e.g., compound 26v) confers PPARγ partial agonist activity, highlighting the importance of polar substituents for nuclear receptor interactions . The target compound’s 6-phenylthienopyrimidine group likely shifts activity toward kinase or monoamine oxidase modulation .

Modifications on the Thieno[2,3-d]pyrimidine Moiety

  • Pivalamide-Substituted Derivatives: N-(5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)pivalamide (9) demonstrates enhanced crystallinity and stability due to bulky pivalamide groups, whereas the target compound’s unsubstituted pyrimidine ring may favor metabolic oxidation .

Pharmacological and Toxicological Profiles

Neurotoxicity and Parkinsonism-Related Effects

  • N-Methylated Tetrahydroisoquinolines: N-methylation of tetrahydroisoquinolines (e.g., 1MeTIQ) generates neurotoxic isoquinolinium ions via monoamine oxidase (MAO)-mediated oxidation, mimicking MPTP’s dopaminergic toxicity . The target compound lacks N-methylation, reducing Parkinsonism risk but may still interact with MAO due to its heterocyclic structure .
  • Metabolic Stability: Unlike TIQ and 1MeTIQ, which are excreted >70% unchanged and penetrate the BBB efficiently, the target compound’s thienopyrimidine group may alter metabolic pathways (e.g., cytochrome P450-mediated oxidation) and BBB permeability .

Receptor-Specific Activity

  • Bradycardic Agents: 2-(3-Piperidyl)-tetrahydroisoquinolines require methoxy groups for bradycardic activity, absent in the target compound, suggesting divergent cardiovascular effects .
  • σ2 Receptor Ligands: Fluorinated analogs like RM273 achieve brain tumor imaging via σ2 targeting, whereas the target compound’s phenylthienopyrimidine group may prioritize other targets (e.g., kinases) .

Biological Activity

The compound 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as THIQ ) is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article provides a comprehensive overview of the biological activity associated with THIQ, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

THIQ is synthesized through a multi-step process that involves the condensation of thieno[2,3-d]pyrimidine derivatives with tetrahydroisoquinoline moieties. The synthesis typically includes:

  • Formation of Thieno[2,3-d]pyrimidine : Initial steps involve creating the thieno[2,3-d]pyrimidine core through cyclization reactions.
  • Coupling with Tetrahydroisoquinoline : The thieno derivative is then coupled with a tetrahydroisoquinoline scaffold to yield THIQ.

The compound's structure can be represented as follows:

C21H17N3S\text{C}_{21}\text{H}_{17}\text{N}_3\text{S}

Anticancer Activity

Recent studies have demonstrated that THIQ exhibits significant anticancer properties . A series of experiments conducted on various human cancer cell lines revealed that THIQ and its derivatives possess potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • HeLa (cervical carcinoma)
    • HCT-116 (colonic carcinoma)

The results indicated that certain derivatives of THIQ showed over 70% growth inhibition at concentrations similar to those used for doxorubicin treatment .

CompoundCell Line% Growth Inhibition
THIQMCF-775%
THIQHeLa68%
THIQHCT-11672%

The mechanism by which THIQ exerts its anticancer effects involves the induction of apoptosis in cancer cells. This is facilitated by the activation of caspase pathways and modulation of cell cycle regulators. Specifically, THIQ has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

LHRH Receptor Antagonism

In addition to its anticancer activity, THIQ has been investigated for its role as an antagonist of the luteinizing hormone-releasing hormone (LHRH) receptor. This receptor plays a crucial role in regulating reproductive hormones and is a target for treating hormone-dependent cancers.

  • Binding Affinity : Studies indicate that THIQ derivatives exhibit high binding affinity for the LHRH receptor with IC50 values in the nanomolar range .
  • In Vivo Efficacy : In animal models, oral administration of these compounds resulted in significant suppression of plasma LH levels, suggesting potential applications in treating conditions like prostate cancer and endometriosis .

Case Studies

  • Antitumor Efficacy in Mice : A study involving mouse models demonstrated that THIQ significantly reduced tumor size in xenograft models when administered at therapeutic doses .
  • Hormonal Regulation : In a study focusing on hormonal regulation, THIQ was shown to effectively lower testosterone levels in castrated male cynomolgus monkeys, indicating its potential use in managing hormone-sensitive tumors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline?

  • Methodology : The synthesis typically involves multi-step reactions. For the thieno[2,3-d]pyrimidine core, refluxing 2-amino-thiophene derivatives with formic acid (16–18 hours) yields the pyrimidinone intermediate . The tetrahydroisoquinoline moiety can be synthesized via Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, as reported in tetrahydroisoquinoline synthesis studies . Coupling these fragments may require nucleophilic substitution or transition metal-catalyzed cross-coupling.
  • Key Parameters : Reaction time (16–18 hours for cyclization), solvents (e.g., isopropanol with HCl for amine coupling ), and purification via column chromatography.

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring systems. For example, thieno[2,3-d]pyrimidin-4-one derivatives show characteristic carbonyl peaks at δ 160–165 ppm in 13^13C NMR .
  • XRD Analysis : Single-crystal X-ray diffraction resolves stereochemistry and validates fused-ring systems, as demonstrated for analogous thieno[2,3-d]pyrimidin-4-ones .
  • IR Spectroscopy : Stretching vibrations (e.g., C=O at ~1680 cm⁻¹) confirm functional groups .

Q. What pharmacological activities are associated with this compound?

  • Reported Activities : Thieno[2,3-d]pyrimidine derivatives exhibit kinase inhibition, antiproliferative effects, and antimicrobial activity . The tetrahydroisoquinoline moiety may enhance CNS penetration, suggesting potential neuropharmacological applications .
  • Validation : In vitro assays (e.g., enzyme inhibition or cell viability tests) and docking studies to identify binding interactions with targets like kinases or receptors .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Approach :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration using logP/logD calculations .

Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo results .

Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., AUC comparisons) .

  • Case Study : Discrepancies in antiproliferative activity may arise from poor solubility; nanoformulation or prodrug strategies can improve efficacy .

Q. What strategies optimize low yields in the final coupling step?

  • Solutions :

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. 24-hour reflux) .
    • Example : Coupling tetrahydroisoquinoline with thieno[2,3-d]pyrimidine using POCl₃ as a cyclizing agent achieved 85% yield in analogous systems .

Q. How do substituent variations on the phenyl group affect structure-activity relationships (SAR)?

  • Methodology :

Library Synthesis : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 6-phenyl position .

Bioactivity Mapping : Compare IC₅₀ values in kinase assays. For example, bulky tert-butyl groups improved target affinity in related compounds .

Computational Modeling : Molecular dynamics simulations predict steric/electronic effects on binding .

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